molecular formula C8H8N2O B589082 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1330055-85-0

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B589082
CAS No.: 1330055-85-0
M. Wt: 148.165
InChI Key: CBWBAYHNXLTJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Scientific Research Applications

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is related to its inhibitory activity against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The future directions for the research on “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” could involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to the discovery of new therapeutic agents for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyridines often involves the use of nitration, nitrosation, bromination, and iodination reactions . Additionally, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include other pyrrolopyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. For example, the presence of a methyl group at the 3-position can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBAYHNXLTJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.